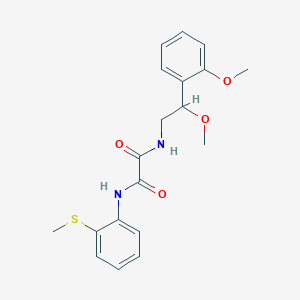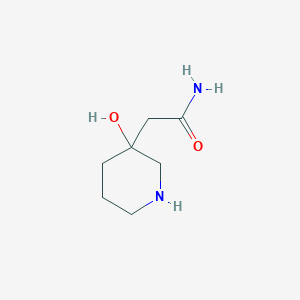
2-(3-Hydroxypiperidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypiperidin-3-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mécanisme D'action
Target of Action
It is known that acetamide derivatives can interact with the aliphatic amidase expression-regulating protein .
Mode of Action
It is known that acetamide derivatives can negatively regulate the expression of the aliphatic amidase operon .
Biochemical Pathways
It is known that piperidine derivatives, which include 2-(3-hydroxypiperidin-3-yl)acetamide, can have a significant impact on various biological activities .
Result of Action
It is known that piperidine derivatives can exhibit various pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxypiperidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxypiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxopiperidin-3-yl)acetamide.
Reduction: Formation of 2-(3-aminopiperidin-3-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(3-Hydroxypiperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Aminopiperidin-3-yl)acetamide
- 2-(3-Oxopiperidin-3-yl)acetamide
- 2-(3-Chloropiperidin-3-yl)acetamide
Uniqueness
2-(3-Hydroxypiperidin-3-yl)acetamide is unique due to the presence of both a hydroxyl group and an amide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(10)4-7(11)2-1-3-9-5-7/h9,11H,1-5H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDRNQMYXZGQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
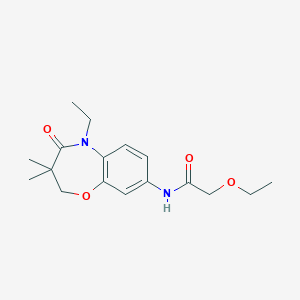
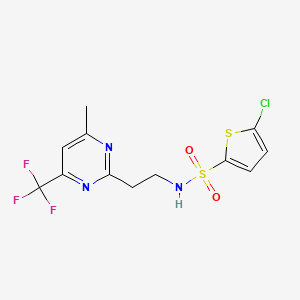
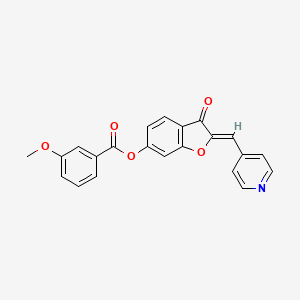

![Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2705272.png)
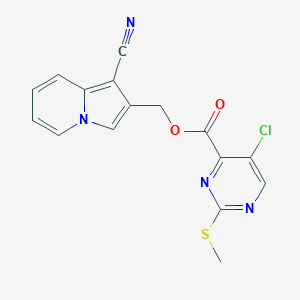
![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

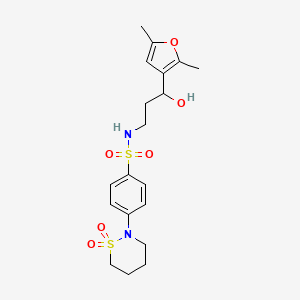
![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)
![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)
